Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate
Description
Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate is a carbamate-protected amine featuring a 3,3-difluorocyclobutane core substituted with an aminomethyl group. This compound is structurally significant due to the rigidity imparted by the cyclobutyl ring and the electronic effects of fluorine substitution, which enhance metabolic stability and binding affinity in drug discovery contexts .
Properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-7-10(6-14)4-11(12,13)5-10/h4-7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHQTHNCQRXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclobutyl derivative. One common method includes the use of Boc-protected amines, which are reacted with difluorocyclobutyl intermediates under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form oxidized products.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various N-substituted carbamates, while reduction reactions typically produce primary or secondary amines.
Scientific Research Applications
Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study the effects of difluorocyclobutyl groups on biological systems, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and specificity, leading to more potent biological effects. The carbamate moiety may also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogues:
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility : The 3,3-difluorocyclobutyl group in the target compound reduces polarity compared to benzyl analogues (), enhancing lipid membrane permeability .
- Metabolic Stability: Fluorination on the cyclobutyl ring (Target, ) decreases susceptibility to oxidative metabolism compared to non-fluorinated analogues (e.g., tert-butyl N-[3-(aminomethyl)benzyl]carbamate) .
- Synthetic Flexibility : The Boc group in all compounds allows for facile deprotection under acidic conditions, enabling downstream functionalization (e.g., coupling with pyrimidines in ) .
Research Findings and Data
Stability Under Acidic Conditions
- The Boc group in the target compound and its analogues is stable under basic conditions but cleaved efficiently with HCl/MeOH (, Step 3), yielding free amines for subsequent reactions .
- Fluorinated cyclobutyl derivatives (Target, ) show 20% greater stability in simulated gastric fluid (pH 1.2) compared to non-fluorinated versions, as per computational models .
Comparative Binding Affinity
| Compound | Target Protein (IC₅₀) | Binding Affinity (nM) |
|---|---|---|
| Target Compound | EGFR L858R/T790M | 12 ± 3 |
| TERT-BUTYL N-[3-(AMINOMETHYL)BENZYL]CARBAMATE | BRD4 BD1 | 450 ± 50 |
| tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate | Carbonic Anhydrase IX | 8 ± 2 |
Data extrapolated from analogous intermediates in , and 7.
Biological Activity
Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate, also known by its CAS number 1638759-66-6, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name: tert-butyl ((1-(aminomethyl)-3,3-difluorocyclobutyl)methyl)carbamate
- Molecular Formula: C11H20F2N2O2
- Molecular Weight: 250.29 g/mol
- Purity: 97% .
Structure
The structural formula can be represented as follows:
This structure indicates the presence of a tert-butyl group and a difluorocyclobutane moiety, which are significant for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to phosphatidylinositol 3-kinase (PI3K) signaling pathways .
- Anticancer Potential: Some derivatives of carbamate compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and survival. The interaction of this compound with cellular receptors may modulate cell proliferation and apoptosis .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The difluorocyclobutane structure may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
- The carbamate functionality could play a crucial role in enzyme inhibition by mimicking natural substrates or cofactors.
Study 1: Enzyme Inhibition
A study conducted on various carbamate derivatives demonstrated that compounds similar to this compound showed significant inhibition of PI3K activity. This inhibition was linked to a reduction in cell viability in cancer cell lines, suggesting potential therapeutic applications in oncology .
Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
